![molecular formula C17H19NOS B4439433 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4439433.png)
3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide
Overview
Description
3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a member of the amide family of compounds and is commonly used as a precursor in the synthesis of other chemical compounds. In
Mechanism of Action
The exact mechanism of action of 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Advantages and Limitations for Lab Experiments
3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide is also highly stable and can be stored for long periods of time without degradation. However, 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide is not without its limitations. It has been shown to have low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research involving 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide. One area of interest is the development of new derivatives of 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide with improved properties, such as increased solubility or enhanced biological activity. Another area of interest is the elucidation of the exact mechanisms of action of 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide and its derivatives, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the potential use of 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide as a tool for studying epigenetic regulation and gene expression is an area of active research.
Scientific Research Applications
3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide has also been shown to modulate the activity of various enzymes and receptors in the body, making it a valuable tool for studying the mechanisms of these processes.
properties
IUPAC Name |
3-(4-methylphenyl)-N-(3-methylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-6-8-14(9-7-13)10-11-17(19)18-15-4-3-5-16(12-15)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHFGGKVZXQJLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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